5-(4-ethoxybenzyl)-4,6-pyrimidinediol
Description
5-(4-Ethoxybenzyl)-4,6-pyrimidinediol is a substituted pyrimidine derivative featuring a 4-ethoxybenzyl group at the 5-position of the pyrimidinediol core (C₄H₄N₂O₂). This compound is structurally characterized by:
- Pyrimidinediol backbone: A six-membered aromatic ring with hydroxyl groups at positions 4 and 6.
- 4-Ethoxybenzyl substituent: An ethoxy group (-OCH₂CH₃) attached to a benzyl moiety at position 5.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)7-11-12(16)14-8-15-13(11)17/h3-6,8H,2,7H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQFJXSIANMQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(N=CNC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205163 | |
| Record name | 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-99-9 | |
| Record name | 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxybenzyl)-4,6-pyrimidinediol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl chloride and 4,6-dihydroxypyrimidine.
Reaction Conditions: The 4-ethoxybenzyl chloride is reacted with 4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 5-(4-ethoxybenzyl)-4,6-pyrimidinediol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxybenzyl)-4,6-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-(4-ethoxybenzyl)-4,6-pyrimidinedione.
Reduction: Formation of 5-(4-ethoxybenzyl)-4,6-dihydroxypyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-ethoxybenzyl)-4,6-pyrimidinediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzyl)-4,6-pyrimidinediol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects :
- Electron-donating groups (e.g., ethoxybenzyl, methoxy) increase aromatic ring reactivity toward electrophiles.
- Electron-withdrawing groups (e.g., bromophenyl) enhance stability in substitution reactions.
- Solubility: Unsubstituted 4,6-dihydroxypyrimidine is highly water-soluble, while bulky substituents (e.g., ethoxybenzyl) reduce aqueous solubility. Methoxy and dimethylamino groups improve solubility in organic solvents like DMSO or methanol.
Research Findings :
- Ethoxybenzyl Group : Enhances blood-brain barrier penetration in neurological drug candidates compared to polar substituents like methoxy .
- Bromophenyl Group : Facilitates palladium-catalyzed coupling reactions for synthesizing complex heterocycles .
- Dimethylamino Group: Increases binding affinity to kinase enzymes due to hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
